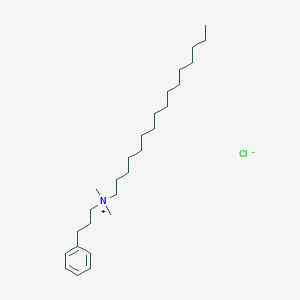
N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride: is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecylamine with 3-phenylpropyl chloride. The reaction is usually carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:
N,N-dimethylhexadecylamine+3-phenylpropyl chloride→N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The phenyl group can participate in oxidation and reduction reactions, although these are less common for the entire molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution: The major products are typically the substituted ammonium compounds.
Oxidation: The major products include oxidized derivatives of the phenyl group.
Scientific Research Applications
Chemistry: N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield.
Biology and Medicine: In biological research, this compound is used to study membrane interactions due to its surfactant properties. It can disrupt cell membranes, making it useful in the extraction of membrane proteins.
Industry: In industrial applications, it is used as an emulsifying agent in the formulation of detergents and personal care products. Its ability to reduce surface tension makes it valuable in various cleaning and cosmetic products.
Mechanism of Action
The primary mechanism of action of N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride involves its interaction with lipid bilayers. The long hydrophobic tail inserts into the lipid bilayer, while the positively charged ammonium group interacts with the polar head groups of the lipids. This disrupts the membrane structure, leading to increased permeability or complete disruption of the membrane.
Comparison with Similar Compounds
- N,N-Dimethyl-N-(3-phenylpropyl)octadecan-1-aminium chloride
- N,N-Dimethyl-N-(3-phenylpropyl)dodecan-1-aminium chloride
Uniqueness: N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic interactions. This makes it particularly effective as a surfactant and phase transfer catalyst compared to its shorter or longer chain analogs.
Properties
CAS No. |
156125-35-8 |
|---|---|
Molecular Formula |
C27H50ClN |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
hexadecyl-dimethyl-(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-28(2,3)26-21-24-27-22-18-17-19-23-27;/h17-19,22-23H,4-16,20-21,24-26H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XITSGDNCKAAJSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

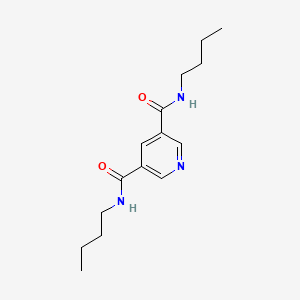
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
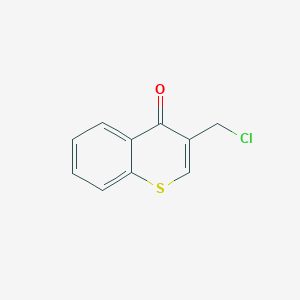
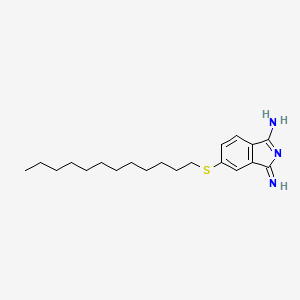
![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
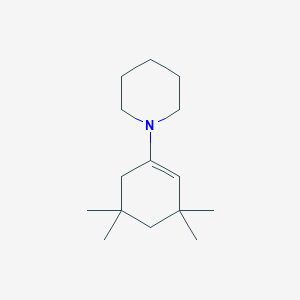
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
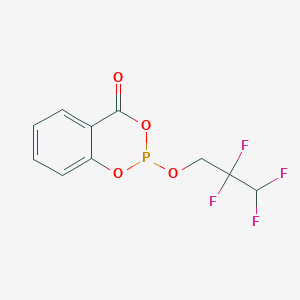
![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
